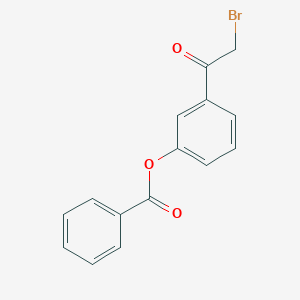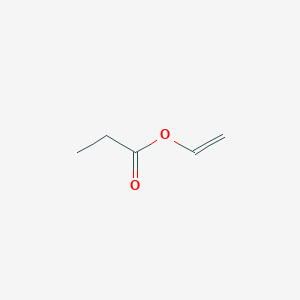
Propionato de vinilo
Descripción general
Descripción
Vinyl propionate (VP) is an organic compound that is used in a variety of industrial and scientific applications. It is a colorless liquid with a faint odor and is used as a solvent for many materials. VP is also used as a reactant in the production of a variety of products such as paints, coatings, and adhesives. In addition, VP has been used in the synthesis of several pharmaceuticals and has been studied for its potential biomedical applications.
Aplicaciones Científicas De Investigación
Producción de polímeros y pinturas
El propionato de vinilo se utiliza en la síntesis de polithis compound y copolímeros. Estos materiales son integrales en la producción de pinturas debido a sus propiedades deseables como la adhesión y la formación de películas . Los copolímeros se pueden combinar con ésteres de acrilato, cloruro de vinilo y acetato de vinilo, lo que aumenta la durabilidad y el atractivo estético de los productos de pintura.
Investigación médica
En el campo biomédico, se exploran los derivados del this compound para crear polímeros de vinilo degradables. Estos polímeros son importantes en el desarrollo de dispositivos de administración de fármacos y andamios de ingeniería de tejidos, donde la degradabilidad es crucial para prevenir la toxicidad a largo plazo y los problemas ambientales .
Aplicaciones industriales
El this compound es un monómero clave para polímeros de alto rendimiento utilizados en diversas aplicaciones industriales. Sirve como reticulante en la síntesis de polímeros especiales y como intermedio en la síntesis de aromas y agroquímicos . Su reactividad y calidad lo hacen adecuado para la producción de materiales avanzados.
Ciencia ambiental
El impacto ambiental del this compound y sus derivados es objeto de estudio, particularmente en términos de ecotoxicidad y biodegradabilidad. Comprender su comportamiento en el medio ambiente ayuda a evaluar los riesgos y desarrollar métodos de eliminación más seguros .
Ciencia de los materiales
En la ciencia de los materiales, el this compound contribuye al desarrollo de nuevos materiales con propiedades específicas. Se utiliza para producir polímeros que tienen aplicaciones en la creación de composites y revestimientos con características de rendimiento mejoradas .
Ciencia agrícola
La investigación en ciencia agrícola explora el uso del this compound en la síntesis de polímeros que se pueden utilizar para fertilizantes o pesticidas de liberación controlada. Esta aplicación tiene como objetivo mejorar la eficiencia de los insumos agrícolas y reducir el impacto ambiental .
Tecnología alimentaria
Los derivados del this compound se investigan por su posible uso en tecnologías de envasado de alimentos. Podrían utilizarse para desarrollar envases antimicrobianos que prolonguen la vida útil de los productos alimenticios y mantengan su seguridad .
Producción de energía
Se están investigando métodos innovadores para producir this compound a partir de materiales renovables, lo que podría tener un impacto significativo en el sector energético. Este enfoque tiene como objetivo crear procesos de producción más sostenibles y reducir la dependencia de los combustibles fósiles .
Mecanismo De Acción
. . These polymers and copolymers are the primary targets of vinyl propionate. .
Mode of Action
The mode of action of vinyl propionate involves a polymerization reaction . When exposed to heat or certain catalysts, vinyl propionate molecules react with each other or with other monomers to form long chains of polymers . This process is facilitated by the addition of propionic acid to acetylene, a reaction catalyzed by carbon and zinc salts .
Biochemical Pathways
The O3-initiated oxidation of vinyl propionate has been studied using quantum chemistry calculations . The reaction mechanisms involve the formation of the primary ozonide (POZ), the subsequent decomposition of POZ, and the secondary reactions of
CH3CH2C(O)OCHO2CH_3CH_2C(O)OCHO_2CH3CH2C(O)OCHO2
(IM4) in the presence of H2O or NO . These reactions lead to the generation of the secondary ozonide (IM6) .Pharmacokinetics
Information on the pharmacokinetics of vinyl propionate is limited. Its physical properties such as its density (0917 g/cm3 at 20 °C), boiling point (95 °C), and solubility in water (65 mL/L) can provide some insights . These properties suggest that vinyl propionate is likely to have moderate bioavailability.
Result of Action
The result of vinyl propionate’s action is the formation of polymers and copolymers that are used in various applications, including paints . The polymerization reaction results in long chains of polymers, altering the physical properties of the original monomers .
Action Environment
The action of vinyl propionate is influenced by environmental factors such as temperature and the presence of certain catalysts . For instance, the polymerization reaction is facilitated by heat and certain catalysts . Additionally, the O3-initiated oxidation of vinyl propionate is temperature-dependent over the range of 200–2,000 K .
Safety and Hazards
Vinyl propionate is mildly toxic by ingestion and inhalation. It is a skin and eye irritant. Mutation data has been reported. It is a very dangerous fire hazard when exposed to heat or flame. To fight fire, use alcohol foam, mist, fog. When heated to decomposition it emits acrid smoke and irritating fumes .
Direcciones Futuras
The global Vinyl propionate market size in 2023 was XX Million. The Vinyl Propionate Industry compound annual growth rate (CAGR) will be XX% from 2024 till 2031 . The chemical industry is influenced by positive as well as negative factors, including raw material availability, regulatory changes, economic conditions, and others .
Análisis Bioquímico
. . .
Biochemical Properties
Vinyl propionate is known to interact with certain enzymes. For instance, it is acted upon by nonlipolytic esterases, enzymes that act on solutions of short-chain acyl esters . The nature of these interactions involves the hydrolysis of the ester bond in vinyl propionate .
Molecular Mechanism
The molecular mechanism of action of vinyl propionate primarily involves its role as a substrate for enzymatic reactions. In the presence of nonlipolytic esterases, the ester bond in vinyl propionate is hydrolyzed
Metabolic Pathways
Vinyl propionate is involved in certain metabolic pathways due to its role as a substrate for nonlipolytic esterases
Propiedades
IUPAC Name |
ethenyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWXSTHGICQLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25035-84-1 | |
| Record name | Poly(vinyl propionate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25035-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9051537 | |
| Record name | Vinyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105-38-4, 25035-84-1 | |
| Record name | Vinyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, ethenyl ester, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VINYL PROPIONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, ethenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vinyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2437OJ3190 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of vinyl propionate?
A1: Vinyl propionate has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol.
Q2: What spectroscopic data is available for characterizing vinyl propionate?
A2: Researchers have utilized various spectroscopic techniques to characterize vinyl propionate, including 1H-NMR [], 13C-NMR [, , ], and infrared (IR) spectroscopy [, , , ]. These techniques provide insights into the structural characteristics and bonding environments within the molecule.
Q3: How does the microstructure of acrylamide copolymers containing vinyl propionate influence their interactions with poly(ethyleneimine)?
A4: The sequence distribution of vinyl propionate units within acrylamide copolymers significantly impacts their association with poly(ethyleneimine). This influence is evident in the stability constants and thermodynamic parameters of the resulting interpolymer complexes. These findings highlight the importance of controlling copolymer microstructure for specific applications [].
Q4: Can enzymes be used to catalyze reactions involving vinyl propionate?
A5: Yes, enzymes like Candida Antarctica Lipase B (CALB) can effectively catalyze transesterification reactions using vinyl propionate [, , ]. This enzymatic approach offers potential for environmentally friendly synthesis of various compounds.
Q5: What is the role of vinyl propionate in the enzymatic acylation of 1-β-D-arabinofuranosylcytosine (ara-C)?
A6: Vinyl propionate serves as an efficient acyl donor in the regioselective acylation of ara-C catalyzed by immobilized CALB []. This reaction demonstrates the utility of vinyl propionate in enzymatic synthesis of modified nucleosides.
Q6: How does the polymerization rate of vinyl propionate compare to that of vinyl acetate?
A7: The polymerization rate of vinyl propionate is generally slower than that of vinyl acetate. This difference is attributed to their varying solubilities in water, particularly in emulsion polymerization systems [].
Q7: What are the characteristics of copolymers formed from vinyl acetate and vinyl propionate?
A8: Copolymers of vinyl acetate and vinyl propionate exhibit desirable properties, such as improved film-forming ability, mechanical strength, and alkali resistance compared to their respective homopolymers []. These properties make them suitable for various applications, including coatings and films.
Q8: How does the sequence distribution of vinyl acetate units in vinyl acetate-vinyl propionate copolymers affect their iodine affinity?
A9: The iodine affinity of these copolymers is directly related to the sequence distribution of vinyl acetate units []. This relationship provides valuable information about the saponification process of poly(vinyl acetate), which can be used to tailor copolymer properties.
Q9: Can vinyl propionate be used in the synthesis of poly(vinyl alcohol) (PVA)?
A10: Yes, vinyl propionate can be polymerized and subsequently hydrolyzed to obtain PVA. The properties of the resulting PVA, such as iodine-coloration ability and tacticity, can be influenced by the polymerization conditions and the type of solvent used [].
Q10: What are some potential applications of vinyl propionate-containing polymers in concrete?
A11: Vinyl propionate-based polymers, along with other vinyl esters, can be incorporated into hydraulically setting materials for hard coating applications on concrete []. These coatings offer enhanced durability and protection to concrete surfaces.
Q11: How can vinyl propionate-containing copolymers be used to improve the low-temperature properties of fuel oils?
A12: Ethylene-vinyl acetate/vinyl propionate/ethylene terpolymer branched carboxylic acid ester compositions containing vinyl propionate can be used as fuel additives to enhance the low-temperature performance of fuel oils []. This application highlights the versatility of vinyl propionate in modifying material properties.
Q12: What are the potential benefits of using vinyl propionate in microcapsule compositions?
A13: Microcapsule compositions containing polymers derived from vinyl propionate, along with other monomers like acrylic and methacrylic acid esters, can be used to produce thermoplastic molded bodies with controlled release properties [, ]. This application showcases the potential of vinyl propionate in encapsulation technologies.
Q13: Are there sustainable methods for producing vinyl propionate?
A14: Researchers are exploring methods to produce bioresourced vinyl propionate using renewable materials []. These efforts aim to reduce the environmental impact associated with traditional petrochemical-based production.
Q14: What analytical techniques are employed to determine the composition of vinyl acetate-vinyl propionate copolymers?
A15: Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are valuable techniques for determining the composition of these copolymers []. These methods offer rapid and accurate analysis, enabling researchers to correlate copolymer composition with their properties and performance.
Q15: How can gas chromatography be used in the analysis of vinyl acetate?
A16: Gas chromatography coupled with flame ionization detection (GC-FID) plays a crucial role in determining the purity of vinyl acetate and quantifying trace organic impurities, such as methyl acetate, ethyl acetate, and vinyl propionate []. This technique is vital for quality control and assurance in vinyl acetate production.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




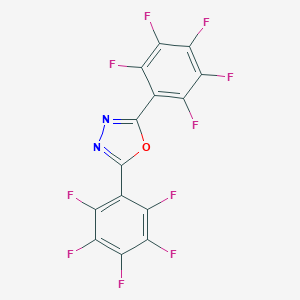
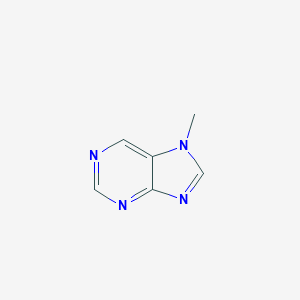

![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)
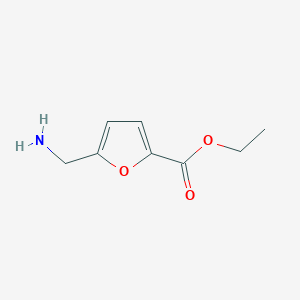
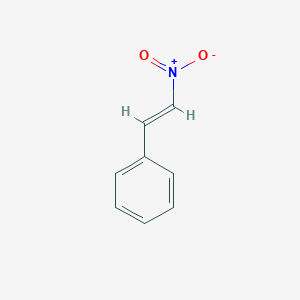
![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)



![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)
